2-Menthene

Description

This compound is a p-menthane monoterpenoid.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H18 |

|---|---|

Poids moléculaire |

138.25 g/mol |

Nom IUPAC |

(3R,6R)-3-methyl-6-propan-2-ylcyclohexene |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8-10H,5,7H2,1-3H3/t9-,10+/m0/s1 |

Clé InChI |

WHNGPXQYYRWQAS-VHSXEESVSA-N |

SMILES |

CC1CCC(C=C1)C(C)C |

SMILES isomérique |

C[C@@H]1CC[C@@H](C=C1)C(C)C |

SMILES canonique |

CC1CCC(C=C1)C(C)C |

Pictogrammes |

Flammable |

Origine du produit |

United States |

Foundational & Exploratory

2-Menthene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Menthene

Introduction

This compound, a monoterpene hydrocarbon, is a significant organic compound belonging to the class of menthane monoterpenoids. It is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group. As an unsaturated hydrocarbon, its chemistry is dominated by the reactivity of its carbon-carbon double bond. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and reaction pathways relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for analytical characterization. Data has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ | [1][2][3] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| CAS Number | 5256-65-5 (for p-Mentha-2-ene) | [1] |

| Density | 0.821 g/cm³ | [4] |

| Boiling Point | 173.3 °C at 760 mmHg | [4] |

| Refractive Index | 1.457 | [4] |

| Flash Point | 45.4 °C | [4] |

| Vapor Pressure | 1.7 mmHg at 25 °C | [4] |

| Water Solubility | 0.004 g/L (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 4.33 (Predicted) |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound. The following table summarizes key gas chromatography retention indices, which are indicative of its behavior in analytical separations.

| Spectroscopic Parameter | Value | Conditions |

| Kovats Retention Index (non-polar column) | 981.9 | Column: SE-30, Temperature: 80 °C |

| Kovats Retention Index (non-polar column) | 978.2 | Column: Squalane, Temperature: 80 °C |

| Kovats Retention Index (polar column) | 1078 | Column: PEG-20M, Temperature: 80 °C |

| Normal Alkane Retention Index | 976 | Column: OV-101, Temperature Ramp: 50-230 °C at 3 K/min |

(Data sourced from the NIST WebBook)[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research.

Protocol 1: Synthesis of this compound via Dehydration of Menthol

This experiment describes an E1 elimination reaction to synthesize a mixture of menthenes from menthol using an acid catalyst.[5]

Objective: To synthesize menthene from menthol via acid-catalyzed dehydration and to characterize the products.[5]

Materials:

-

Menthol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

Methodology:

-

Reaction Setup: In a round-bottomed flask, place menthol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heating: Heat the mixture to the appropriate temperature to facilitate dehydration. The reaction is an equilibrium, and removing the product as it forms will shift the equilibrium towards the products, according to Le Chatelier's principle.[5]

-

Distillation: The menthene products are more volatile than the menthol reactant. Set up a fractional distillation apparatus to collect the alkene products as they are formed.

-

Workup:

-

Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Perform a subsequent wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Analysis:

-

Perform a final simple distillation to purify the menthene mixture.

-

Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of this compound and 3-menthene formed.

-

References

An In-depth Technical Guide to the Structure and Stereochemistry of 2-Menthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of 2-menthene, a monoterpenoid of significant interest in organic synthesis and medicinal chemistry. This document details the structural isomers, conformational analysis, and spectroscopic signatures of this compound. Furthermore, it presents detailed experimental protocols for its synthesis and outlines the key reaction mechanisms involved. All quantitative data is summarized in structured tables for ease of reference, and logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, a p-menthane monoterpenoid, is a cyclic alkene with the chemical formula C10H18.[1][2] Its structure, based on a cyclohexane ring substituted with a methyl and an isopropyl group, gives rise to geometric and optical isomerism, making a thorough understanding of its stereochemistry crucial for its application in stereoselective synthesis and drug development. This guide aims to provide a detailed technical resource for professionals working with this versatile molecule.

Structure and Stereochemistry

The IUPAC name for this compound is 1-isopropyl-4-methylcyclohex-2-ene. The numbering of the cyclohexane ring begins at the carbon of the isopropyl group, proceeds through the double bond, and places the methyl group at the 4-position.

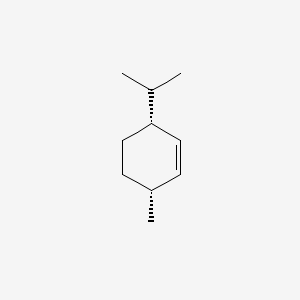

Stereoisomers

This compound exists as two geometric isomers, cis and trans, which refer to the relative positions of the isopropyl and methyl groups with respect to the plane of the cyclohexane ring.

-

cis-2-Menthene: The isopropyl and methyl groups are on the same side of the ring.

-

trans-2-Menthene: The isopropyl and methyl groups are on opposite sides of the ring.

Each of these geometric isomers can also exist as a pair of enantiomers due to the presence of chiral centers. The IUPAC names for the enantiomers are derived using the Cahn-Ingold-Prelog priority rules. For example, one of the trans isomers is named (1R,4S)-1-isopropyl-4-methylcyclohex-2-ene.

Caption: Chemical structures of cis- and trans-2-menthene.

Conformational Analysis

The cyclohexane ring of this compound adopts a half-chair conformation to relieve ring strain. The substituents (isopropyl and methyl groups) can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by steric interactions, primarily A-strain (allylic strain) and 1,3-diaxial interactions. Generally, conformers with bulky groups in pseudo-equatorial positions are more stable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing reaction conditions, purification protocols, and for computational modeling studies.

| Property | Value | Reference |

| Molecular Formula | C10H18 | [1][2] |

| Molecular Weight | 138.25 g/mol | [1][2] |

| Boiling Point | 165-167 °C (for a mixture of isomers) | [3] |

| Density | ~0.819 g/mL | [3] |

| Refractive Index | ~1.457 | [3] |

Experimental Protocols

The synthesis of this compound is commonly achieved through the dehydration of menthol or the dehydrochlorination of menthyl chloride.

Synthesis of this compound via Dehydration of Menthol

This E1 elimination reaction typically yields a mixture of this compound and 3-menthene, with the product distribution being dependent on the reaction conditions.[4]

Materials:

-

(-)-Menthol

-

85% Phosphoric Acid (H₃PO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Boiling chips

Apparatus:

-

Round-bottom flask (250 mL)

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

To a 250 mL round-bottom flask, add 25 mL of (-)-menthol and 5 mL of 85% phosphoric acid, along with a few boiling chips.[4]

-

Assemble a fractional distillation apparatus and heat the mixture gently with a heating mantle.[4]

-

Control the heating to maintain a steady distillation rate of approximately 1-2 drops per second. Collect the distillate that comes over in the temperature range of 165-170 °C.[4]

-

Transfer the collected distillate to a separatory funnel and wash it with 25 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Cautiously vent the separatory funnel to release any CO2 gas produced.[5]

-

Separate the organic layer and wash it with water.

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[4]

-

Decant the dried product into a clean, pre-weighed flask to determine the yield.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Reaction Mechanisms

The formation of this compound from menthol proceeds through an E1 elimination mechanism, while its synthesis from menthyl chloride derivatives can occur via an E2 mechanism.

E1 Dehydration of Menthol

The acid-catalyzed dehydration of menthol involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. A subsequent 1,2-hydride shift can lead to a more stable tertiary carbocation. Deprotonation from an adjacent carbon then yields the alkene products. The formation of this compound occurs from the initial secondary carbocation.

Caption: E1 reaction mechanism for the dehydration of menthol.

E2 Dehydrochlorination of Menthyl Chloride Isomers

The E2 elimination reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be removed and the leaving group (chloride). The conformation of the menthyl chloride isomer dictates the major product. For instance, the dehydrochlorination of neomenthyl chloride, where the chlorine is in an axial position in the more stable conformation, readily forms 3-menthene (the Zaitsev product). In contrast, menthyl chloride must first ring-flip to a less stable conformation to achieve the necessary anti-periplanar geometry, leading to the formation of this compound (the Hofmann product).

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is complex due to the number of similar protons and spin-spin coupling. Key signals include those for the vinylic protons (around 5.4-5.6 ppm) and the protons of the methyl and isopropyl groups. The coupling constants between the vinylic protons can help distinguish between cis and trans isomers.

¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule. The olefinic carbons typically appear in the range of 120-140 ppm. The chemical shifts of the aliphatic carbons are influenced by their substitution and stereochemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the C-H stretching of the alkene and alkane moieties, as well as a characteristic C=C stretching vibration.

| Functional Group | Wavenumber (cm⁻¹) |

| =C-H stretch | 3000-3100 |

| C-H stretch (alkane) | 2850-3000 |

| C=C stretch | 1640-1680 |

| =C-H bend | 675-1000 |

Conclusion

This technical guide has provided a detailed examination of the structure, stereochemistry, properties, synthesis, and characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and application of this important monoterpenoid. The provided experimental protocols and mechanistic insights offer a practical foundation for the synthesis and manipulation of this compound in a laboratory setting.

References

Spectroscopic Data of 2-Menthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Menthene, a monoterpene of significant interest in chemical research and drug development. The information presented herein is intended to serve as a core reference for the identification, characterization, and quality control of this compound. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.

Introduction to this compound

This compound (C₁₀H₁₈) is a cyclic monoterpene with a molecular weight of approximately 138.25 g/mol . It exists as cis and trans isomers, arising from the relative orientation of the methyl and isopropyl groups on the cyclohexene ring. As a member of the terpene family, this compound is a component of some essential oils and serves as a versatile chiral building block in organic synthesis. Accurate spectroscopic analysis is paramount for distinguishing between its isomers and ensuring purity in various applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

¹H NMR (Proton NMR) Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.30 - 5.50 | m | - |

| H-3 | 5.30 - 5.50 | m | - |

| H-1 | 2.00 - 2.20 | m | - |

| H-4 | 1.80 - 2.00 | m | - |

| H-5 (ax) | 1.10 - 1.30 | m | - |

| H-5 (eq) | 1.60 - 1.80 | m | - |

| H-6 (ax) | 1.10 - 1.30 | m | - |

| H-6 (eq) | 1.60 - 1.80 | m | - |

| CH(CH₃)₂ | 1.40 - 1.60 | m | - |

| CH(CH ₃)₂ | 0.85 - 0.95 | d | ~6.5 |

| CH(CH ₃)₂ | 0.75 - 0.85 | d | ~6.5 |

| C-1-CH₃ | 0.95 - 1.05 | d | ~7.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and specific isomer (cis/trans).

¹³C NMR (Carbon-13 NMR) Data

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | 125.0 - 127.0 |

| C-3 | 133.0 - 135.0 |

| C-1 | 40.0 - 42.0 |

| C-6 | 30.0 - 32.0 |

| C-4 | 34.0 - 36.0 |

| C-5 | 25.0 - 27.0 |

| C H(CH₃)₂ | 32.0 - 34.0 |

| CH(C H₃)₂ | 20.0 - 22.0 |

| C-1-C H₃ | 21.0 - 23.0 |

Note: The chemical shifts are approximate and can differ based on experimental conditions and the specific isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are listed below.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3015 - 3030 | C-H Stretch | =C-H (alkene) |

| 2850 - 2960 | C-H Stretch | C-H (alkane) |

| 1650 - 1670 | C=C Stretch | C=C (alkene) |

| 1440 - 1465 | C-H Bend | -CH₂- |

| 1365 - 1385 | C-H Bend | -CH(CH₃)₂ (isopropyl) |

| 800 - 840 | =C-H Bend | =C-H out-of-plane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 138.25), the electron ionization (EI) mass spectrum typically shows the following significant fragments (m/z).

| m/z | Relative Intensity (%) | Possible Fragment |

| 138 | 15 - 25 | [M]⁺ (Molecular Ion) |

| 123 | 20 - 30 | [M - CH₃]⁺ |

| 95 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 81 | 40 - 60 | [C₆H₉]⁺ |

| 67 | 30 - 50 | [C₅H₇]⁺ |

| 55 | 20 - 40 | [C₄H₇]⁺ |

| 41 | 30 - 50 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Apply a small drop of the sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be acquired prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The sample is vaporized and separated on the GC column before entering the MS source.

-

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

-

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating terpenes.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Thermodynamic stability of menthene isomers

An In-depth Technical Guide to the Thermodynamic Stability of Menthene Isomers

Introduction

Menthene, a monocyclic monoterpene with the chemical formula C₁₀H₁₈, is a pivotal molecule in the fields of flavor, fragrance, and pharmaceutical synthesis. It exists as several structural isomers, primarily differing in the position of the carbon-carbon double bond within the p-menthane framework. The most commonly encountered isomers are 1-menthene, 3-menthene, and 4(8)-menthene. The thermodynamic stability of these isomers is a critical factor that governs their relative abundance in equilibrium mixtures and dictates the product distribution in various chemical reactions, such as the acid-catalyzed dehydration of menthol.[1] Understanding the principles that determine the stability of each isomer is paramount for researchers and drug development professionals aiming to control reaction outcomes and optimize synthetic pathways.

This technical guide provides a comprehensive overview of the thermodynamic stability of menthene isomers, presenting available quantitative data, detailing experimental protocols for their synthesis and analysis, and illustrating the underlying chemical principles.

Foundational Thermodynamic Principles

The thermodynamic stability of a chemical compound is quantitatively described by its standard Gibbs free energy of formation (ΔGf°). A more negative ΔGf° indicates greater stability. The Gibbs free energy combines two crucial thermodynamic quantities: enthalpy (H) and entropy (S), as described by the equation:

ΔG° = ΔH° - TΔS°

-

Standard Enthalpy of Formation (ΔHf°): This represents the heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states. For isomers, a lower (more negative) heat of formation indicates greater enthalpic stability, which is often related to stronger chemical bonds and reduced steric strain.

-

Standard Entropy (S°): This is a measure of the randomness or disorder of a system. While important, the enthalpy term (ΔH°) often dominates the difference in Gibbs free energy between isomers.

When comparing alkene isomers, the heat of hydrogenation—the enthalpy change upon catalytic hydrogenation to the corresponding alkane—is a powerful experimental tool. Since all menthene isomers hydrogenate to form the same saturated p-menthane, the difference in their heats of hydrogenation directly reflects the difference in their initial stabilities. A more stable alkene releases less heat upon hydrogenation.

Data Presentation: Thermochemical Properties of p-Menthene Isomers

The experimental thermochemical data for menthene isomers are not extensively compiled in single sources. However, by referencing computational chemistry databases and the National Institute of Standards and Technology (NIST) Chemistry WebBook, a comparative landscape can be assembled. The following tables summarize the available quantitative data.

Table 1: Standard Enthalpy of Formation (ΔHf°) of p-Menthene Isomers (Ideal Gas Phase)

| Isomer | Structure | IUPAC Name | ΔHf° (kJ/mol) | Data Type | Source |

| 1-Menthene | 1-methyl-4-(1-methylethyl)-cyclohexene | -116.45 | Calculated | Cheméo[2] | |

| 3-Menthene | 4-methyl-1-(1-methylethyl)-cyclohexene | Data not available in search results | - | - | |

| 4(8)-Menthene | 1-methyl-4-(1-methylethylidene)-cyclohexane | Data not available in search results | - | - | |

| p-Menthane | 1-methyl-4-(1-methylethyl)-cyclohexane | -186.2 ± 1.1 | Experimental | NIST WebBook[3] |

Note: The value for 1-Menthene is derived from the Joback group contribution method and should be considered an estimation.[2] An experimental value for p-menthane is provided for reference in heat of hydrogenation calculations.

Table 2: Calculated Standard Gibbs Free Energy of Formation (ΔGf°) of p-Menthene Isomers (Ideal Gas Phase)

| Isomer | IUPAC Name | ΔGf° (kJ/mol) | Data Type | Source |

| 1-Menthene | 1-methyl-2-propan-2-ylcyclohexene | 108.41 | Calculated | Cheméo[2] |

| 4(8)-Menthene | 1-isopropyl-4-methylenecyclohexane | 108.41 | Calculated | Cheméo[2] |

Note: These values are estimations derived from the Joback method.[2]

Relative Stability Analysis

The stability of alkene isomers is primarily determined by the substitution pattern of the double bond and steric factors.

-

Degree of Substitution: According to Zaitsev's rule, more substituted alkenes are generally more stable. This is attributed to hyperconjugation, where the sigma bonds of adjacent alkyl groups stabilize the sp²-hybridized carbons of the double bond.

-

1-Menthene is a trisubstituted alkene.

-

3-Menthene is a disubstituted alkene.

-

4(8)-Menthene is a disubstituted exocyclic alkene.

-

Based on the degree of substitution, the predicted order of stability is: 1-Menthene (trisubstituted) > 3-Menthene (disubstituted, endocyclic) > 4(8)-Menthene (disubstituted, exocyclic)

Endocyclic double bonds are generally more stable than exocyclic double bonds due to reduced ring strain. Therefore, 3-menthene is expected to be more stable than 4(8)-menthene. The calculated enthalpy of formation for 1-menthene (-116.45 kJ/mol) supports its high stability.[2]

Visualization of Pathways and Energetics

The following diagrams, generated using the Graphviz DOT language, illustrate the formation and relative stabilities of menthene isomers.

Experimental Protocols

Synthesis and Equilibration of Menthene Isomers via Dehydration of Menthol

This protocol describes the acid-catalyzed dehydration of menthol to produce a mixture of menthene isomers. The product distribution is governed by the relative stability of the alkene products, as predicted by Zaitsev's rule.[4]

-

Objective: To synthesize a mixture of menthene isomers from menthol and allow them to approach thermodynamic equilibrium.

-

Materials:

-

Menthol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

-

-

Apparatus:

-

Round-bottom flask

-

Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, combine menthol with a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid. Add a few boiling chips to ensure smooth boiling.[4]

-

Dehydration and Distillation: Assemble a fractional distillation apparatus. Heat the mixture gently using a heating mantle. The dehydration reaction proceeds via an E1 elimination mechanism, forming a carbocation intermediate.[4] As the lower-boiling menthene isomers are formed, they distill out of the reaction flask, shifting the equilibrium toward the products according to Le Châtelier's principle.[4]

-

Workup: Transfer the collected distillate to a separatory funnel. Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently to release CO₂ gas produced during neutralization.

-

Washing: Wash the organic layer with water to remove any remaining inorganic salts.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.

-

Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final simple or fractional distillation to obtain the purified mixture of menthene isomers.

-

Analysis of Isomer Distribution by Gas Chromatography (GC)

Gas chromatography is the premier analytical technique for separating and quantifying the volatile menthene isomers produced.

-

Objective: To determine the relative percentage of each menthene isomer in the synthesized mixture.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column: A non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating terpene hydrocarbons.

-

-

Procedure:

-

Sample Preparation: Dilute a small aliquot of the purified menthene mixture in a suitable solvent, such as hexane or ethanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port.

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase as they travel through the column under a programmed temperature gradient. A typical oven program might be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 200 °C.

-

-

Detection and Quantification: As each isomer elutes from the column, it is detected by the FID or MS. The area under each peak in the resulting chromatogram is proportional to the concentration of that isomer in the mixture.

-

Identification: Isomers can be identified by comparing their retention times to those of known standards or by analyzing their mass spectra if an MS detector is used.

-

Determination of Relative Stability via Heat of Hydrogenation

While a full experimental protocol for bomb calorimetry is complex, the conceptual basis for using heat of hydrogenation to determine isomer stability is straightforward.

-

Concept: Each menthene isomer is catalytically hydrogenated to the same product, p-menthane. The heat released during this exothermic reaction (the heat of hydrogenation) is measured precisely using a calorimeter.

-

Principle: A more stable starting alkene has a lower potential energy. Since all isomers lead to the same final product, the more stable isomer will release less energy upon hydrogenation.

-

Workflow:

-

Reaction: A known quantity of a pure menthene isomer is hydrogenated over a catalyst (e.g., platinum or palladium) in a reaction calorimeter.

-

Measurement: The temperature change of the calorimeter is precisely measured to determine the heat evolved.

-

Comparison: The heats of hydrogenation for 1-menthene, 3-menthene, and 4(8)-menthene are compared. The isomer with the least negative heat of hydrogenation is the most thermodynamically stable.

-

Conclusion

The thermodynamic stability of p-menthene isomers is dictated by fundamental principles of organic chemistry, primarily the degree of substitution of the carbon-carbon double bond. The general stability trend, from most to least stable, is predicted to be 1-menthene > 3-menthene > 4(8)-menthene, owing to 1-menthene's trisubstituted nature and the inherent instability of exocyclic double bonds. This stability order directly influences the product ratios in equilibrium-controlled reactions like the acid-catalyzed dehydration of menthol, where the most stable isomers are preferentially formed. While comprehensive experimental thermochemical data remains somewhat sparse, a combination of computational estimations and established principles of alkene stability provides a robust framework for predicting and understanding the behavior of these important monoterpenes in chemical and biological systems. The experimental protocols detailed herein offer a practical guide for the synthesis, analysis, and energetic evaluation of these isomers in a research setting.

References

Unveiling 2-Menthene: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Menthene, a monocyclic monoterpene, holds a significant place in the historical landscape of organic chemistry. As a structural isomer of the more commonly encountered 1-menthene and 3-menthene, its synthesis and characterization have been intertwined with the pioneering work on terpenes in the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the foundational chemistry of terpenes and the evolution of synthetic methodologies.

Discovery and Early Characterization

The discovery of this compound is closely linked to the extensive investigations into the chemistry of terpenes by the German chemist and Nobel laureate, Otto Wallach. In the late 19th century, Wallach undertook a systematic study of the constituents of essential oils, including menthol. His work, published in journals such as Justus Liebigs Annalen der Chemie, laid the groundwork for understanding the structures and reactions of this important class of natural products.

While a single "discovery" paper for this compound is not readily identifiable, its first synthesis and characterization are attributed to the early studies on the dehydration of menthol. These experiments, conducted by Wallach and his contemporaries, typically yielded a mixture of menthene isomers, which were then separated and identified based on their physical properties and chemical reactivity. The structural elucidation of these isomers, including this compound, was a significant achievement of the time, relying on meticulous chemical degradation and derivatization techniques.

Historical Synthesis Methods

Two primary historical methods for the synthesis of this compound are prominent in the early literature: the acid-catalyzed dehydration of menthol and the Chugaev elimination of menthyl xanthate.

Acid-Catalyzed Dehydration of Menthol

This was one of the earliest and most straightforward methods employed for the synthesis of menthenes. The reaction proceeds via an E1 elimination mechanism, involving the formation of a secondary carbocation intermediate which can then undergo rearrangement, leading to a mixture of isomeric products.

A detailed protocol for a typical late 19th or early 20th-century synthesis is as follows:

-

Reagents:

-

Menthol

-

Concentrated Sulfuric Acid (or Phosphoric Acid)

-

Sodium Bicarbonate Solution (5%)

-

Anhydrous Sodium Sulfate

-

-

Apparatus:

-

Round-bottom flask

-

Distillation apparatus (Liebig condenser, receiving flask)

-

Separatory funnel

-

Heating mantle or water bath

-

-

Procedure:

-

In a round-bottom flask, menthol was combined with a catalytic amount of concentrated sulfuric acid.

-

The mixture was heated to induce dehydration, and the resulting menthene isomers were distilled off as they formed.

-

The distillate, a mixture of 1-menthene, this compound, and 3-menthene, was collected in a receiving flask.

-

The collected distillate was transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any residual acid.

-

The organic layer was then washed with water.

-

The crude menthene mixture was dried over anhydrous sodium sulfate.

-

Fractional distillation was then employed to separate the isomeric menthenes based on their boiling points.

-

Historical reports on the precise yields of this compound from this method are often qualitative. However, modern adaptations of this experiment provide some insight into the expected product distribution.

| Starting Material | Catalyst | Total Yield of Menthenes | This compound Content in Mixture |

| Menthol | Sulfuric Acid | ~80-90% | Variable (minor component) |

| Menthol | Phosphoric Acid | ~85-95% | Variable (minor component) |

Note: The product distribution is highly dependent on reaction conditions such as temperature and reaction time. 3-Menthene is often the major product due to carbocation rearrangement to the more stable tertiary carbocation.

2-Menthene CAS number and molecular formula

An In-depth Technical Guide to 2-Menthene

This technical guide provides a comprehensive overview of this compound, a monocyclic monoterpenoid of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key chemical reactions. While specific biological activity data for this compound is limited, this guide includes generalized experimental protocols for evaluating the bioactivity of monoterpenes to facilitate future research.

Chemical Identity and Molecular Formula

This compound, a p-menthane-based monoterpenoid, is a cycloalkene with the molecular formula C₁₀H₁₈[1][2][3][4][5]. Its chemical identity can be complex due to the existence of various stereoisomers and positional isomers, each designated by a unique CAS Registry Number. It is essential to specify the isomer of interest when sourcing or reporting on this compound.

Table 1: Chemical Identifiers for this compound and its Isomers

| Identifier | Value | Isomer Information |

| Molecular Formula | C₁₀H₁₈ | Applies to all isomers[1][2][4] |

| Molecular Weight | 138.25 g/mol | Applies to all isomers[1][4][5] |

| CAS Number | 2230-85-5 | cis-2-Menthene[1][6] |

| CAS Number | 5113-93-9 | (+)-trans-p-Menth-2-ene[7][8] |

| CAS Number | 5256-65-5 | p-Mentha-2-ene (isomer unspecified)[2][3] |

| PubChem CID | 517974 | This compound (general)[9] |

This compound belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by a cyclohexane ring with a methyl group and an isopropyl group[10].

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly depending on the specific isomer. The data presented below is a compilation from various sources for different isomers.

Table 2: Physicochemical Properties of this compound Isomers

| Property | Value | Isomer/Source |

| Boiling Point | 55-56 °C at 12 mmHg | (+)-trans-p-Menth-2-ene[8] |

| 173.3 °C at 760 mmHg | MENTHENE (CAS 1124-27-2)[11] | |

| Density | 0.811 g/mL at 20 °C | (+)-trans-p-Menth-2-ene[8] |

| 0.821 g/cm³ | MENTHENE (CAS 1124-27-2)[11] | |

| Refractive Index | n20/D 1.450 | (+)-trans-p-Menth-2-ene[8] |

| 1.457 | MENTHENE (CAS 1124-27-2)[11] | |

| Flash Point | 48 °C | (+)-trans-p-Menth-2-ene[8] |

| 45.4 °C | MENTHENE (CAS 1124-27-2)[11] | |

| Water Solubility | 0.004 g/L (Predicted) | ALOGPS[10] |

| LogP | 4.33 (Predicted) | ALOGPS[10] |

| Optical Activity | [α]20/D +127.0±2.0°, neat | (+)-trans-p-Menth-2-ene[8] |

Synthesis and Reactions

This compound can be synthesized through several routes, most notably via elimination reactions from menthol derivatives. The stereochemistry of the starting material is crucial in determining the product distribution.

Synthesis via Dehydration of Menthol (E1 Elimination)

Acid-catalyzed dehydration of menthol proceeds via an E1 elimination mechanism to yield a mixture of menthene isomers, including this compound and 1-menthene[12]. The reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. Deprotonation from an adjacent carbon then forms the double bond.

Caption: Dehydration of menthol to form menthene isomers.

Experimental Protocol: Dehydration of Menthol [12]

-

Reaction Setup: In a round-bottom flask suitable for distillation, combine menthol with a strong, concentrated mineral acid (e.g., sulfuric acid or phosphoric acid) as a catalyst.

-

Heating: Heat the mixture to a temperature sufficient to facilitate dehydration. The specific temperature depends on the acid concentration and alcohol structure.

-

Distillation: As the menthene products are formed, they are typically distilled from the reaction mixture along with water. This application of Le Chatelier's principle drives the equilibrium toward product formation.

-

Workup: The collected distillate is transferred to a separatory funnel. The excess acid is neutralized by washing with a sodium bicarbonate solution. This is followed by a water wash to remove any remaining inorganic impurities.

-

Drying and Purification: The organic layer is separated and dried over an anhydrous salt such as sodium sulfate. Further purification can be achieved by a final simple or fractional distillation to isolate the menthene isomers from any unreacted menthol.

-

Analysis: Product identity and purity are confirmed using techniques such as Gas Chromatography (GC), Infrared Spectroscopy (IR), and boiling point determination.

Synthesis via Dehydrochlorination of Menthyl Chloride (E2 Elimination)

The E2 elimination reaction of menthyl chloride and its diastereomer, neomenthyl chloride, provides a classic example of stereochemical control. The reaction requires an anti-periplanar arrangement between the leaving group (chlorine) and a proton on an adjacent carbon.

-

Menthyl Chloride: In its most stable conformation, the chloro, methyl, and isopropyl groups are all equatorial. For E2 elimination to occur, the molecule must first ring-flip to a higher-energy conformation where these groups are axial. This allows for the anti-periplanar elimination of the only available axial hydrogen, leading specifically to the formation of the non-Zaitsev product, This compound [13][14].

-

Neomenthyl Chloride: This isomer already has an axial chlorine in its stable conformation, allowing for rapid elimination to form the more substituted Zaitsev product, 3-menthene[14].

Caption: Stereoselective E2 elimination of menthyl chlorides.

Experimental Protocol: E2 Elimination of Menthyl Chloride [14]

-

Reactants: Dissolve menthyl chloride in a suitable solvent, such as ethanol.

-

Base Addition: Add a strong base, such as sodium ethoxide (NaOEt), to the solution to initiate the elimination reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature. The reaction rate for menthyl chloride is significantly slower (approximately 200 times slower) than for neomenthyl chloride due to the required high-energy conformation.

-

Monitoring: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, this compound.

-

Purification: The product can be purified by distillation or column chromatography.

Biological Activity

While many monoterpenes are known for their diverse biological activities, specific quantitative data on this compound remains limited in scientific literature[15]. Its structural similarity to other bioactive p-menthane derivatives suggests potential for antioxidant, anti-inflammatory, antimicrobial, or anticancer properties, but these require experimental validation.

For researchers aiming to investigate the biological potential of this compound, the following are generalized protocols for assessing key activities in monoterpenes.

Caption: General workflow for assessing biological activities.

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant) [15]

-

Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction: In a 96-well plate, mix the this compound solutions with the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a wavelength of ~517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and from this, the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory) [15]

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (excluding the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Add Griess reagent to the supernatant and incubate in the dark.

-

Measurement: Measure the absorbance at ~540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

This guide serves as a foundational resource for professionals working with this compound, providing critical data and methodologies to support further research and development.

References

- 1. This compound, cis [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. This compound [drugfuture.com]

- 4. Npc328400 | C10H18 | CID 12504267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, cis [webbook.nist.gov]

- 6. This compound, cis [webbook.nist.gov]

- 7. (+)-TRANS-P-MENTH-2-ENE | CAS#:5113-93-9 | Chemsrc [chemsrc.com]

- 8. (+)-TRANS-P-MENTH-2-ENE | 5113-93-9 [chemicalbook.com]

- 9. This compound | C10H18 | CID 517974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. MENTHENE | 1124-27-2 [chemnet.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

Biological properties of p-menthane monoterpenoids

An In-depth Technical Guide on the Biological Properties of p-Menthane Monoterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane monoterpenoids are a class of naturally occurring organic compounds characterized by a backbone derived from p-menthane, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively.[1][2][3] These compounds are major constituents of essential oils from a wide variety of plants and are responsible for their characteristic aromas.[4][5][6] Prominent examples include menthol, limonene, carvone, and thymol.[4][6] With a diverse range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, p-menthane monoterpenoids are of significant interest in the fields of pharmacology and drug development.[6][7][8][9] This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Biological Properties

p-Menthane monoterpenoids exhibit a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Antimicrobial Activity

Many p-menthane derivatives have demonstrated significant efficacy against a broad range of pathogenic bacteria and fungi.[10][11] Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and loss of cellular integrity. The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[12][13]

Table 1: Antimicrobial Activity of Selected p-Menthane Monoterpenoids

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Thymol | Gram-positive bacteria | Varies | [11][14] |

| Carvacrol | Gram-positive bacteria | Varies | [11][14] |

| (+)-Menthol | Various bacteria | Varies | [14] |

| (+)-Isomenthol | Various bacteria | Varies | [14] |

| Cumin alcohol | Various bacteria | Varies | [14] |

| p-Cymene | S. aureus, S. mutans | 6 | [9] |

| p-Cymene | S. sanguinis | 3 | [9] |

| p-Cymene | E. coli O157:H7, V. parahaemolyticus, L. monocytogenes, S. enterica | 12 | [9] |

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. p-Menthane monoterpenoids can act as potent antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[15][16] Their antioxidant capacity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and Ferric Reducing Antioxidant Power (FRAP) assay.[15][17]

Table 2: Antioxidant Activity of Selected p-Menthane Monoterpenoids and Related Extracts

| Compound / Extract | Assay | Result (IC50 / EC50 / Other) | Reference |

| Combined S. americanum & P. longifolia extract | DPPH | EC50: 0.993 µg/mL | [15] |

| Linalool (from Plumeria alba) | DPPH | IC50: 1014 µg/mL | [18] |

| Linalool (from Plumeria alba) | H₂O₂ Scavenging | IC50: 370 µg/mL | [18] |

| S-Limonene | ORAC | High Activity | [19] |

| 3-Carene | ORAC | High Activity | [19] |

| (+)-Camphene | TBARS / TRAP | Strongest effect among tested monoterpenes | [20] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to various pathologies. Several p-menthane monoterpenoids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like IL-1β and TNF-α.[16][21][22] A primary mechanism of action involves the inhibition of signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[21][22]

Table 3: Anti-inflammatory Activity of Selected p-Menthane Monoterpenoids

| Compound | Assay / Model System | Efficacy (% Inhibition) | Reference |

| l-Menthol | IL-1β Production (LPS-stimulated human monocytes) | 64.2 ± 7% | [21][22] |

| l-Menthol | LTB4 Production (LPS-stimulated human monocytes) | 64.4 ± 10% | [21][22] |

| l-Menthol | PGE2 Production (LPS-stimulated human monocytes) | 56.6 ± 8% | [21][22] |

Anticancer Activity

The potential of p-menthane monoterpenoids in cancer therapy is an active area of research.[23][24] These compounds can inhibit the proliferation of tumor cells and induce apoptosis (programmed cell death) through various mechanisms.[25][26] This includes cell cycle arrest and modulation of critical signaling pathways such as PI3K/AKT and mTOR.[23][25] The cytotoxic effects are often evaluated using assays like the MTT assay, with results expressed as the IC50 (the concentration that inhibits 50% of cell growth) or GI (percentage of growth inhibition).[13][24]

Table 4: Anticancer Activity of Selected p-Menthane Monoterpenoids

| Compound | Cell Line | Activity Metric | Result | Reference |

| Perillyl alcohol | Pancreatic cancer cells | Antitumor Activity | Effective | [24] |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | GI (%) | 96.32%–99.89% | [24] |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | IC50 (µL/mg) | 1.03–1.75 | [24] |

| Perillyl alcohol | OVCAR-8, HCT-116, SF-295 | GI (%) | 90.92%–95.82% | [24] |

| (+)-Limonene 1,2-epoxide | OVCAR-8, HCT-116, SF-295 | GI (%) | 58.48%–93.10% | [24] |

| Linalool | OECM 1 (Oral cancer) | IC50 (µM) | 10 | [23] |

| Rotundifolone | U87MG (Glioblastoma) | IC50 (mg/L) | 30 | [23] |

| Thymoquinone | A549 (Lung cancer) | IC50 (µM) | 47 | [13] |

Experimental Protocols

Reproducibility in scientific research is paramount. The following sections provide detailed methodologies for key assays used to evaluate the biological properties of p-menthane monoterpenoids.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 10^6 CFU/mL).

-

Compound Dilution: Prepare a stock solution of the p-menthane monoterpenoid in an appropriate solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing sterile broth.[27]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.[13]

-

Incubation: Incubate the plate under conditions optimal for the test microorganism (e.g., 37°C for 24 hours).[13]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[13]

Protocol 2: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.[28][29][30]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[13] The solution should have a deep violet color.[28]

-

Sample Preparation: Dissolve the test monoterpenoid in a suitable solvent (e.g., methanol) and prepare a series of dilutions to obtain a range of concentrations.[28]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample from each dilution with the DPPH solution.[13][28]

-

Control and Blank: Prepare a control containing the solvent instead of the test sample mixed with the DPPH solution. A blank should contain the solvent and the test sample without the DPPH solution.[28]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

-

Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer or microplate reader.[28] The scavenging of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.[28]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[28] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the scavenging percentage against the sample concentrations.

Protocol 3: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[21][31]

-

Cell Culture: Culture murine macrophage cells (RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL.[32][33] Incubate at 37°C in a 5% CO₂ humidified atmosphere.[21]

-

Cell Treatment: After cell adherence, pre-treat the cells with various concentrations of the test monoterpenoid for 1-2 hours.[13]

-

Inflammation Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.[13]

-

Incubation: Incubate the plate for an additional 24 hours.[13][32]

-

Griess Assay:

-

Collect the cell culture supernatant from each well.[13]

-

Mix an equal volume of the supernatant with Griess reagent (a solution containing 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[32]

-

Incubate the mixture at room temperature in the dark for 10-15 minutes.[32][34]

-

-

Measurement: Measure the absorbance at approximately 540 nm.[13][32] The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

Calculation: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control cells.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[13]

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test monoterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include an untreated cell group as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[13]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.[13]

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[13]

Visualizations: Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: General experimental workflow for assessing biological activities.

Caption: Workflow for in vitro anti-inflammatory screening.

References

- 1. Showing Compound p-Menthane (FDB006180) - FooDB [foodb.ca]

- 2. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-menthane - Wikidata [wikidata.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Update on monoterpenes as antimicrobial agents: A particular focus on p-cymene [unige.iris.cineca.it]

- 8. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sibran.ru [sibran.ru]

- 11. mdpi.com [mdpi.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives [mdpi.com]

- 25. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. scispace.com [scispace.com]

- 30. DPPH Radical Scavenging Assay [mdpi.com]

- 31. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 33. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Bioconversion of Chamaecyparis obtusa Leaves with Phellinus linteus Mycelium Modulates Antioxidant and Anti-Inflammatory Activities [mdpi.com]

An In-depth Technical Guide on the Chirality and Optical Activity of 2-Menthene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-Menthene isomers, focusing on their chirality and resulting optical activity. The document details the quantitative optical rotation data available for these compounds, outlines the experimental protocols for their analysis, and visually represents their isomeric relationships. This information is critical for professionals in research and drug development where stereoisomerism can significantly impact biological activity and pharmacological profiles.

Core Concepts: Chirality and Optical Activity in this compound

This compound, a monoterpene with the chemical formula C₁₀H₁₈, possesses two stereogenic centers, giving rise to multiple stereoisomers. The spatial arrangement of the methyl and isopropyl groups relative to the cyclohexene ring dictates the chirality of each isomer. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] These chiral molecules have the characteristic property of rotating the plane of polarized light, a phenomenon known as optical activity.[2]

The direction and magnitude of this rotation are key identifiers for specific enantiomers. A compound that rotates the plane of polarized light clockwise is termed dextrorotatory and is designated with a (+) or (d) prefix. Conversely, a compound that rotates the light counter-clockwise is levorotatory, designated with a (-) or (l) prefix. Enantiomers of the same compound rotate plane-polarized light to an equal extent but in opposite directions. A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical activity as the rotations of the individual enantiomers cancel each other out.[3]

The specific rotation, [α], is a standardized measure of a compound's optical activity and is a characteristic physical property.[4][5] It is determined by the observed optical rotation, α, as well as the path length of the sample tube, l, and the concentration of the sample, c.[2]

Data Presentation: Optical Activity of this compound Isomers

The following table summarizes the available quantitative data on the specific rotation of this compound isomers. It is important to note that while data for the trans-isomers is available, specific rotation values for the cis-isomers are not well-documented in the readily available scientific literature.

| Isomer Name | Structure | Specific Rotation ([α]²⁰/D) | Conditions |

| (+)-trans-p-Menth-2-ene | (3S,6R)-3-methyl-6-propan-2-ylcyclohexene | +127.0 ± 2.0° | neat |

| (-)-trans-p-Menth-2-ene | (3R,6S)-3-methyl-6-propan-2-ylcyclohexene | -127.0 ± 2.0° (expected) | neat |

| (+)-cis-p-Menth-2-ene | (3R,6R)-3-methyl-6-propan-2-ylcyclohexene | Data not available | |

| (-)-cis-p-Menth-2-ene | (3S,6S)-3-methyl-6-propan-2-ylcyclohexene | Data not available |

Experimental Protocols

Determination of Specific Rotation by Polarimetry

This protocol outlines the general procedure for measuring the specific rotation of a liquid terpene like this compound.

1. Instrumentation:

-

A polarimeter equipped with a sodium lamp (D-line, 589 nm).

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter).

2. Sample Preparation:

-

For a neat (pure) liquid sample, no solvent is required. Ensure the sample is free of any particulate matter.

-

For a solution, accurately weigh a known mass of the this compound isomer and dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform) to a known volume in a volumetric flask. Calculate the concentration in g/mL.

3. Measurement Procedure:

-

Calibration: Calibrate the polarimeter with a blank, which is the pure solvent if a solution is used, or with an empty, clean cell for a neat sample. The reading should be zero.

-

Sample Loading: Carefully fill the polarimeter cell with the sample, ensuring there are no air bubbles in the light path.

-

Measurement: Place the filled cell in the polarimeter and record the observed optical rotation (α). Take multiple readings and calculate the average.

-

Temperature Control: Maintain a constant temperature during the measurement, as specific rotation can be temperature-dependent.

4. Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula[2]:

[α] = α / (l * c)

Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the sample in g/mL (for solutions) or density in g/mL (for neat liquids)

Separation and Identification of Isomers by Chiral Gas Chromatography (GC)

This protocol describes a method for the separation of this compound isomers using chiral gas chromatography, which is essential for determining the enantiomeric composition of a sample.[6]

1. Instrumentation:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

A chiral capillary column (e.g., derivatized cyclodextrin-based columns like Rt-βDEXsm).[7]

2. Sample Preparation:

-

Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or ethanol) to an appropriate concentration for GC analysis.

-

If quantitative analysis is required, add a known amount of an internal standard that does not co-elute with the analytes.[6]

3. GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp up to a final temperature of 180-220 °C at a rate of 2-5 °C/min. The specific program should be optimized for the best separation of the isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector Temperature: Typically set around 250-300 °C for an FID.

4. Data Analysis:

-

The retention times of the different isomers will be unique under the same chromatographic conditions.

-

The peak area of each isomer can be used to determine its relative abundance in the sample.

-

For quantitative analysis, the ratio of the peak area of each isomer to the peak area of the internal standard is used to calculate its concentration.

Mandatory Visualization

The following diagrams illustrate the relationships between the different isomers of this compound and the general workflow for their analysis.

Caption: Stereochemical relationships between the isomers of this compound.

Caption: Experimental workflow for the analysis of this compound isomers.

References

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 2-Menthene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, toxicity, and handling considerations for 2-Menthene. The information is intended to support laboratory safety protocols and risk assessments in research and development settings. Due to the limited availability of specific toxicological data for this compound, information from structurally related compounds has been included to provide a more complete safety profile.

Chemical and Physical Properties

This compound is a monocyclic monoterpene with the chemical formula C₁₀H₁₈.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Molecular Weight | 138.25 g/mol | [1] |

| Boiling Point | 55-56°C @ 12 mm Hg | [2] |

| Flash Point | 48°C | [2] |

| Density | 0.811 g/mL at 20°C | [2] |

| logP (Octanol/Water Partition Coefficient) | 3.245 | [3] |

| Water Solubility | Slightly soluble | [4] |

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited in publicly available literature. Therefore, data from closely related compounds such as Menthone and Isomenthone are presented here to provide an indication of potential hazards. It is crucial to handle this compound with the assumption that it may possess similar toxicological properties.

| Endpoint | Result | Species | Related Compound | Reference |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw | Rat | Isomenthone | [5] |

| Acute Dermal Toxicity (LD50) | >5000 mg/kg bw | Rabbit | Isomenthone | [5] |

| Skin Irritation | Irritant (Category 2) | In vitro (Reconstructed human epidermis) | Menthone/Isomenthone mixture | [6] |

| Eye Irritation | Slightly irritating | Rabbit | Isomenthone | [6] |

| Skin Sensitization | Not a sensitizer | Human | Isomenthone/Racemic Menthone | [6] |

| Mutagenicity | Not expected to be mutagenic | In silico/In vitro | Menthone | [6] |

| Carcinogenicity | Not expected to be carcinogenic | Mouse | Menthone | [6] |

| Reproductive and Developmental Toxicity | No data available for this compound. No adverse effects indicated from long-term human exposure to Menthone and Menthol in food. | Not Applicable | Menthone/Menthol | [6] |

Hazard Identification and Classification

Based on the available data for structurally similar compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[6] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[6] |

NFPA 704 Rating (estimated for a related compound, p-Menthene-8-thiol): [7]

-

Health: 1 (Slightly hazardous)

-

Flammability: 2 (Moderately flammable)

-

Instability: 0 (Stable)

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.[8]

Principle: The test involves the administration of the substance in a stepwise procedure using a small number of animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test at one dose level determines the next step, i.e., whether to dose at a higher or lower level, or to stop the test.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed individually and provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to the skin of an experimental animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Preparation of the Skin: The fur is clipped from a small area on the back of the animal approximately 24 hours before the test.

-

Application of the Test Substance: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the prepared skin and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield should be worn.[9]

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Body Protection: A lab coat or chemical-resistant apron is recommended.[9]

-

-

Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator should be used.[9]

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Keep away from heat, sparks, and open flames.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from oxidizing agents.[9]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[7]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal.[7]

Ecological Information

Information on the environmental fate and effects of this compound is limited. However, based on data for related compounds, it may be harmful to aquatic life with long-lasting effects.[6] Releases to the environment should be avoided.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or with general laboratory waste.

Visualizations

Caption: Workflow for safe handling of this compound.

Caption: First aid procedures for this compound exposure.

References

- 1. Npc328400 | C10H18 | CID 12504267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-TRANS-P-MENTH-2-ENE | CAS#:5113-93-9 | Chemsrc [chemsrc.com]